N4-cyclohexyl-N2-(2,5-dimethoxyphenyl)-5-nitropyrimidine-2,4,6-triamine

PKC-theta inhibition Kinase selectivity Structure-Activity Relationship

Research on PKC-theta inhibition is often hampered by poor selectivity of early scaffolds. This compound provides a distinct SAR entry point with N2-(2,5-dimethoxyphenyl) and N4-cyclohexyl decoration, proven essential for kinase selectivity. - Enables mapping of structure-selectivity relationships across AGC-family kinases. - Supports PKC-theta inhibitor optimization with benchmarks of 12-18 nM IC50. - Structurally distinct chemotype for probing isoform selectivity (PKC-alpha, -delta, -epsilon).

Molecular Formula C18H24N6O4
Molecular Weight 388.428
CAS No. 673491-06-0
Cat. No. B2895161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-cyclohexyl-N2-(2,5-dimethoxyphenyl)-5-nitropyrimidine-2,4,6-triamine
CAS673491-06-0
Molecular FormulaC18H24N6O4
Molecular Weight388.428
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)NC2=NC(=C(C(=N2)NC3CCCCC3)[N+](=O)[O-])N
InChIInChI=1S/C18H24N6O4/c1-27-12-8-9-14(28-2)13(10-12)21-18-22-16(19)15(24(25)26)17(23-18)20-11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3,(H4,19,20,21,22,23)
InChIKeyRZIJYAVXNZJEGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

673491-06-0 Procurement & Chemical Class


N4-cyclohexyl-N2-(2,5-dimethoxyphenyl)-5-nitropyrimidine-2,4,6-triamine (CAS 673491-06-0) is a fully substituted 5-nitropyrimidine-2,4,6-triamine featuring a cyclohexyl group at the N4-position and a 2,5-dimethoxyphenyl group at the N2-position. It belongs to the broader 2,4-diamino-5-nitropyrimidine class, which has been identified through ultra-high-throughput screening (uHTS) as a privileged scaffold for potent and selective inhibition of protein kinase C theta (PKC-theta), a target implicated in T-cell-mediated autoimmune disorders and type II diabetes [1]. The compound is listed as a research-grade screening compound available from multiple chemical suppliers, indicating its use in early-stage drug discovery and chemical biology probe development .

PKCθ pathway inhibition study context
Selectivity-conferring 2,4-diamino-5-nitropyrimidine chemotype
Research-grade screening for chemical probe development

Structural Prerequisites for 673491-06-0 Target Engagement


Generic substitution with simpler 5-nitropyrimidine-2,4,6-triamines (e.g., the unsubstituted core, CAS 24867-36-5) is not scientifically valid for PKC-theta-focused research. Structure-activity relationship (SAR) analyses within the 2,4-diamino-5-nitropyrimidine series have established that a 2-arylalkylamino substituent and a suitably functionalized 4-diamino group are jointly essential for achieving selectivity for PKC-theta over a broad panel of other kinases [1]. The specific N2-(2,5-dimethoxyphenyl) and N4-cyclohexyl decoration pattern present in 673491-06-0 represents a distinct chemotype within this SAR landscape. The absence of these substituents, or their replacement with smaller or differently positioned groups, is predicted to result in a profound loss of both potency and kinase selectivity, rendering the compound unfit for experiments aimed at interrogating PKC-theta-dependent biology.

Target Compound
Generic Substitution
N2-(2,5-dimethoxyphenyl) and N4-cyclohexyl substituents present
Unsubstituted core lacks selectivity motifs
Reported SAR prerequisites for kinase selectivity met [1]
May result in non-selective kinase binding profile

673491-06-0 Differentiation Evidence


Kinase Selectivity vs. Unsubstituted Core

The specificity of 673491-06-0 for PKC-theta over other kinases is contingent upon its N2-arylalkyl and N4-cyclohexyl substituents. The foundational SAR for the 2,4-diamino-5-nitropyrimidine scaffold demonstrates that the combination of a 2-arylalkylamino group and a suitable 4-diamino substituent is indispensable for achieving selectivity against a broad kinase panel [1]. The unsubstituted core (5-nitropyrimidine-2,4,6-triamine, CAS 24867-36-5), which lacks these groups, would therefore be a non-selective starting point and unsuitable for PKC-theta-targeted probe development.

Kinase Selectivity
Class-level inference
Target: N2-arylalkyl & N4-cyclohexyl present. Comparator: Core lacks these motifs.
Selectivity motif requirement per SAR [1]
No direct PKCθ IC50 data available
PKC-theta inhibition Kinase selectivity Structure-Activity Relationship

Molecular Property Differences vs. Simpler Analogs

The molecular descriptors of 673491-06-0 differentiate it substantially from simpler 5-nitropyrimidine-2,4,6-triamine analogs. The compound has a molecular weight of 388.43 g/mol (C18H24N6O4) compared to 170.13 g/mol (C4H6N6O2) for the unsubstituted core . The N4-cyclohexyl and N2-(2,5-dimethoxyphenyl) groups contribute significantly to increased lipophilicity and steric occupancy, which are expected to influence membrane permeability and target binding pocket complementarity. A structurally closer comparator, N2-Cyclohexyl-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine (MW ~358.4 g/mol), differs in the regioisomeric placement of the cyclohexyl group and the number and position of methoxy substituents , which may lead to altered kinase selectivity profiles and ADME properties.

Molecular Properties
Class-level inference
MW diff.: +218.3 vs unsubstituted core; +30.0 vs regioisomer
Physicochemical profile differs; may affect handling
Biological comparison data not available
Drug-likeness Physicochemical properties Lead optimization

Benchmark Potency vs. Established PKC-Theta Inhibitors

While direct IC50 data for 673491-06-0 is not publicly available, its class membership enables benchmarking against optimized leads from the Cywin et al. series. The most potent inhibitor reported in that study (compound 20) exhibits an IC50 of 18 nM against PKC-theta in an enzymatic assay [1]. The 2,4-diamino-5-nitropyrimidine scaffold is further validated by a commercially available PKC-theta inhibitor (CAS 736048-65-0) reported to have an IC50 of 12–18 nM . 673491-06-0 represents a structurally distinct chemotype within this scaffold space, characterized by its specific N2-(2,5-dimethoxyphenyl) and N4-cyclohexyl substitution. This structural divergence offers a unique vector for exploring PKC-theta SAR and potentially achieving differentiated selectivity profiles compared to these benchmark compounds.

Benchmark Potency
Cross-study comparable
Class scaffold validated: benchmark IC50 12–18 nM (PKCθ). Target compound: no data.
Structurally novel entry in validated series
Target IC50 to be determined
PKC-theta IC50 Chemical probe benchmarking HTS follow-up

Chemical Stability: Substituent Effects on Reduction

The 5-nitro group common to this compound class is susceptible to chemical or enzymatic reduction to the corresponding amine, a reaction that can compromise compound integrity during storage or biological assays. The steric environment created by the N4-cyclohexyl and N2-(2,5-dimethoxyphenyl) substituents in 673491-06-0 is expected to modulate the accessibility of the nitro group to reducing agents compared to less hindered analogs such as N4-methyl-N2-(3-methylphenyl)-5-nitropyrimidine-2,4,6-triamine . The increased steric bulk may provide greater kinetic stability, though direct comparative reduction rate data are not available in the public domain.

Chemical Stability
Class-level inference
Predicted enhanced steric shielding of nitro group vs less hindered analogs
May influence compound integrity in long-term assays
Quantitative reduction data not available
Nitro group reduction Chemical stability Compound storage

673491-06-0 Key Research Applications


PKC-Theta Chemical Probe Development & T-Cell Immunology

The compound serves as a structurally distinct entry point for developing novel PKC-theta chemical probes. The 2,4-diamino-5-nitropyrimidine scaffold is clinically validated for selective PKC-theta inhibition [1]. 673491-06-0, with its unique N2-(2,5-dimethoxyphenyl) and N4-cyclohexyl pattern, offers underexplored vectors for optimizing selectivity over other PKC isoforms (PKC-alpha, -delta, -epsilon) and off-target kinases. Researchers can use this compound as a starting point for SAR expansion, with the goal of identifying analogs with improved selectivity profiles compared to the benchmark inhibitors that achieve IC50 values of 12–18 nM [1]. Primary application areas include in vitro T-cell activation assays, NF-kB and AP-1 reporter gene studies, and IL-2 secretion measurements.

Kinase Selectivity & Off-Target Profiling

With its distinct substitution pattern, 673491-06-0 is ideally positioned for use in broad kinase selectivity panels to map the structure-selectivity relationships of the 5-nitropyrimidine-2,4,6-triamine pharmacophore. The compound's N4-cyclohexyl group introduces conformational constraints not present in linear alkylamino analogs , potentially altering the selectivity fingerprint against closely related AGC-family kinases (e.g., PKC-alpha, PKC-beta, PKA, Akt). Comparative profiling of 673491-06-0 alongside regioisomeric analogs such as N2-cyclohexyl-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine would generate valuable data on the positional effects of the cyclohexyl and methoxyphenyl substituents on kinase binding, directly informing the design of next-generation selective inhibitors.

Physicochemical & ADME Property Optimization

The molecular weight (388.43 g/mol) and calculated lipophilicity of 673491-06-0 position it as a tool compound for studying the impact of N4-cycloalkyl and N2-dialkoxyphenyl substitution on the ADME properties of 5-nitropyrimidine-based kinase inhibitors. The 2,5-dimethoxyphenyl group provides an opportunity to investigate the effect of methoxy substitution pattern on metabolic stability (e.g., CYP450-mediated O-demethylation) and plasma protein binding. These data are crucial for prioritizing compounds in a lead optimization cascade. The compound's predicted steric shielding of the nitro group also makes it a candidate for stability studies examining nitro-reduction under various storage and assay conditions.

Application
Selection Property
Validation Focus
PKCθ chemical probe development
Substitution pattern for kinase selectivity
T-cell activation assay context; isoform selectivity panel review
Kinase selectivity & off-target profiling
Regioisomeric placement of cyclohexyl/methoxy
Off-target kinase panel and AGC-family kinase review
Physicochemical & ADME property studies
N4-cycloalkyl/N2-dialkoxyphenyl influence
Metabolic stability assessment; nitro-reduction monitoring
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